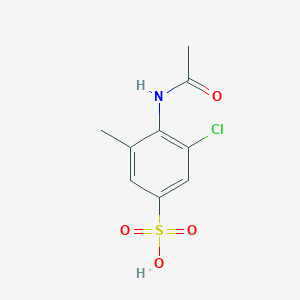
Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- is an organosulfur compound with the molecular formula C9H10ClNO4S. This compound is a derivative of benzenesulfonic acid, characterized by the presence of an acetylamino group, a chlorine atom, and a methyl group on the benzene ring. It is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- typically involves the sulfonation of benzene derivatives. One common method is the reaction of acetanilide with chlorosulfonic acid, followed by acetylation. The reaction conditions often include:
Temperature: Controlled to prevent decomposition.
Reagents: Chlorosulfonic acid, acetic anhydride, and acetanilide.
Catalysts: Sometimes, catalysts like sulfuric acid are used to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation reactors where benzene derivatives are treated with sulfonating agents under controlled conditions. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the removal of the sulfonic acid group.
Substitution: Electrophilic aromatic substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include various substituted benzenesulfonic acids, sulfonamides, and sulfonyl chlorides.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Explored for its therapeutic potential in various medical conditions due to its biological activity.
Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- involves its interaction with specific molecular targets. For instance, as an hNE inhibitor, it binds to the active site of the enzyme, preventing its catalytic activity. The binding involves interactions with the Ser195-Asp102-His57 catalytic triad, leading to the formation of a covalent acyl-enzyme complex .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: The parent compound, simpler in structure without the acetylamino, chlorine, and methyl groups.
Sulfanilic acid: Contains an amino group instead of an acetylamino group.
p-Toluenesulfonic acid: Contains a methyl group but lacks the acetylamino and chlorine groups.
Uniqueness
Benzenesulfonic acid, 4-(acetylamino)-3-chloro-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetylamino group enhances its potential as an enzyme inhibitor, while the chlorine and methyl groups contribute to its reactivity and stability.
Propiedades
Fórmula molecular |
C9H10ClNO4S |
|---|---|
Peso molecular |
263.70 g/mol |
Nombre IUPAC |
4-acetamido-3-chloro-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C9H10ClNO4S/c1-5-3-7(16(13,14)15)4-8(10)9(5)11-6(2)12/h3-4H,1-2H3,(H,11,12)(H,13,14,15) |
Clave InChI |
OXNPRSIETRNSPH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1NC(=O)C)Cl)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester](/img/structure/B14797219.png)
![Carbamic acid, N-[(1S,2R)-2-azidocyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B14797221.png)
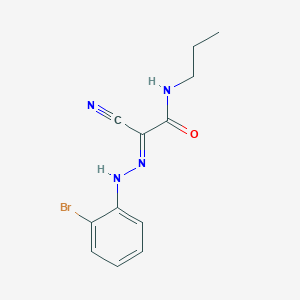
![tert-butyl N-[4-[(2-phenylcyclopropyl)amino]cyclohexyl]carbamate](/img/structure/B14797242.png)
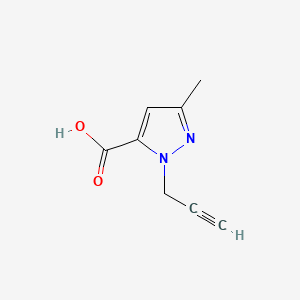
![2-amino-N-cyclopropyl-N-[(2-iodophenyl)methyl]propanamide](/img/structure/B14797263.png)
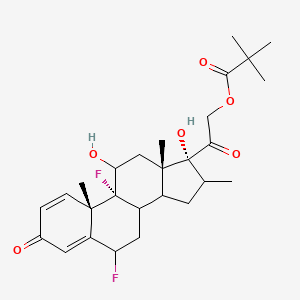
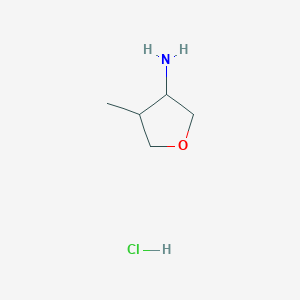
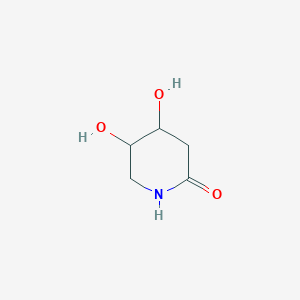
![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B14797276.png)
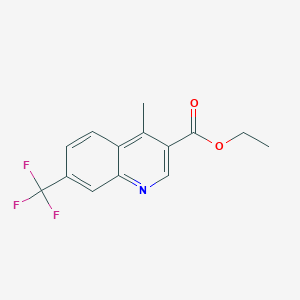
![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-iodo-4-methylbenzamide](/img/structure/B14797283.png)
![(1S,3R)-3-Amino-N-(5-chloro-4-(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl)cyclohexane-1-carboxamide](/img/structure/B14797291.png)
![4-[(10S,13R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14797295.png)
